1-Benzyl-2-methylcyclopropanamine
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Overview
Description
1-Benzyl-2-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylcyclopropanamine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-methylcyclopropanamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group, resulting in 2-methylcyclopropanamine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: 2-Methylcyclopropanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-Benzyl-2-methylcyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylcyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Benzyl-2-methylbenzimidazole: Shares the benzyl and methyl groups but has a benzimidazole ring instead of a cyclopropane ring.
2-Methylcyclopropanamine: Lacks the benzyl group, making it less complex.
Benzylamine: Contains the benzyl group but lacks the cyclopropane ring.
Uniqueness: 1-Benzyl-2-methylcyclopropanamine is unique due to its combination of a cyclopropane ring with benzyl and methyl substitutions. This structure imparts specific chemical and biological properties that are not found in simpler analogs or other substituted cyclopropanes .
Properties
CAS No. |
862367-58-6 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-benzyl-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-7-11(9,12)8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
InChI Key |
QREHLINLNAWODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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